molecular formula C14H13NO4S2 B2547377 3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 1164551-10-3

3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No. B2547377
CAS RN: 1164551-10-3
M. Wt: 323.38
InChI Key: RBFAZZXBOAKXHR-DHZHZOJOSA-N
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Description

The compound is a thiazolidine derivative with a methoxyphenyl group and a propanoic acid group. Thiazolidine is a heterocyclic compound that contains sulfur and nitrogen in a five-membered ring . The methoxyphenyl group is a common functional group in organic chemistry, consisting of a phenyl ring with a methoxy (–O–CH3) substituent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolidine ring, a methoxyphenyl group, and a propanoic acid group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

Thiazolidine derivatives can participate in a variety of chemical reactions, particularly those involving the ring nitrogen and sulfur atoms. The methoxyphenyl and propanoic acid groups could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the propanoic acid group could make the compound acidic. The compound’s solubility, melting point, and other properties would depend on the specific structure .

Scientific Research Applications

Biocatalysis and Enzyme Kinetics

The compound has been studied for its biocatalytic potential. Researchers have explored its hydrolysis using lipases from Serratia marcescens in an emulsion bioreactor. The kinetics of the hydrolyzing reaction were found to be first order with respect to substrate concentration. By optimizing conditions, crystalline (-)MPGM (enantiomerically pure) was obtained in a high yield .

Supercritical CO2 Chemistry

In supercritical CO2, the stereospecific hydrolysis of racemic 3-(4-methoxyphenyl)glycidic acid methyl ester was investigated. The (2S,3R)-form hydrolyzed faster than the (2R,3S)-form, leading to an 87% stereoisomeric excess at 53% total conversion .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study of thiazolidine derivatives is an active area of research in medicinal chemistry, and new compounds are continually being synthesized and evaluated for their biological activity. This compound could potentially be of interest in this field .

properties

IUPAC Name

3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c1-19-10-4-2-9(3-5-10)8-11-13(18)15(14(20)21-11)7-6-12(16)17/h2-5,8H,6-7H2,1H3,(H,16,17)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFAZZXBOAKXHR-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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